molecular formula C8H16Cl2N4O B13512847 1-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)piperazine dihydrochloride

1-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)piperazine dihydrochloride

Cat. No.: B13512847
M. Wt: 255.14 g/mol
InChI Key: LQGYDXLZCRASIK-UHFFFAOYSA-N
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Description

1-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)piperazine dihydrochloride is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)piperazine dihydrochloride typically involves the reaction of 1-methylpiperazine with 3-methyl-1,2,4-oxadiazole. The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the dihydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)piperazine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the oxadiazole ring or the piperazine moiety.

    Substitution: Substitution reactions can occur at the nitrogen or carbon atoms within the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)piperazine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)piperazine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: 1-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)piperazine dihydrochloride is unique due to the combination of the oxadiazole and piperazine rings, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Biological Activity

1-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)piperazine dihydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides an overview of its chemical properties, biological activities, and relevant research findings.

  • Chemical Name : this compound
  • Molecular Formula : C8H14Cl2N4O
  • Molecular Weight : 255.14 g/mol
  • CAS Number : 1820718-72-6

Biological Activity

The biological activity of this compound can be attributed to the oxadiazole moiety, which is known for its pharmacological potential. Various studies have demonstrated its efficacy in several areas:

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant antimicrobial properties. For instance, compounds containing the oxadiazole ring have shown activity against a range of bacterial and fungal pathogens. A study highlighted that oxadiazole derivatives could inhibit the growth of Staphylococcus aureus and Candida albicans, suggesting potential applications in treating infections caused by these organisms .

Anticancer Properties

This compound has been evaluated for its anticancer potential. A series of studies have reported that oxadiazole derivatives can induce apoptosis in cancer cells. For example, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells . The mechanism is believed to involve the inhibition of specific kinases and modulation of signaling pathways related to cell survival.

Antiparasitic Activity

The compound's efficacy against parasitic infections has also been explored. In particular, derivatives containing the oxadiazole structure have shown potent activity against Plasmodium falciparum, the causative agent of malaria. The structure–activity relationship (SAR) studies indicate that modifications to the oxadiazole ring can significantly enhance antimalarial activity .

Structure–Activity Relationship (SAR)

A comprehensive SAR analysis revealed that substituents on the oxadiazole ring significantly influence biological activity. For instance, studies demonstrated that introducing various functional groups at specific positions on the oxadiazole could enhance potency against P. falciparum by altering electronic properties and steric factors .

CompoundActivity (EC50)Remarks
10.263 μMBase compound with moderate activity
20.019 μMEnhanced activity with methyl substitution
3>10 μMLoss of activity with structural modification

Clinical Implications

Given its promising biological profiles, the compound may serve as a lead for developing new therapeutic agents targeting infectious diseases and cancer. Further preclinical studies are required to evaluate its safety and efficacy in vivo.

Properties

Molecular Formula

C8H16Cl2N4O

Molecular Weight

255.14 g/mol

IUPAC Name

3-methyl-5-(4-methylpiperazin-2-yl)-1,2,4-oxadiazole;dihydrochloride

InChI

InChI=1S/C8H14N4O.2ClH/c1-6-10-8(13-11-6)7-5-12(2)4-3-9-7;;/h7,9H,3-5H2,1-2H3;2*1H

InChI Key

LQGYDXLZCRASIK-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)C2CN(CCN2)C.Cl.Cl

Origin of Product

United States

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